molecular formula C5H6IN3 B1523604 2-Hydrazinyl-3-iodopyridine CAS No. 54231-42-4

2-Hydrazinyl-3-iodopyridine

Cat. No.: B1523604
CAS No.: 54231-42-4
M. Wt: 235.03 g/mol
InChI Key: WRRJCOZVATYAGG-UHFFFAOYSA-N
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Description

2-Hydrazinyl-3-iodopyridine is a chemical compound with the molecular formula C5H6IN3 and a molecular weight of 235.03 g/mol. It is characterized by the presence of a hydrazino group (-NH-NH2) and an iodine atom attached to the pyridine ring. This compound is utilized in various scientific research applications, including chemistry, biology, medicine, and industry.

Preparation Methods

Synthetic Routes and Reaction Conditions: 2-Hydrazinyl-3-iodopyridine can be synthesized through several methods, including the reaction of 3-iodopyridine with hydrazine hydrate under specific conditions. The reaction typically involves heating the mixture in an appropriate solvent, such as ethanol or methanol, to facilitate the substitution reaction.

Industrial Production Methods: In an industrial setting, the compound is produced on a larger scale using optimized reaction conditions to ensure high yield and purity. The process involves the use of catalysts and controlled reaction environments to achieve the desired product.

Chemical Reactions Analysis

Types of Reactions: 2-Hydrazinyl-3-iodopyridine undergoes various chemical reactions, including oxidation, reduction, and substitution reactions.

Common Reagents and Conditions:

  • Oxidation: Oxidizing agents such as hydrogen peroxide or potassium permanganate are used.

  • Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride are employed.

  • Substitution: Nucleophiles such as alkyl halides or amines are used in substitution reactions.

Major Products Formed:

  • Oxidation: Formation of this compound derivatives with higher oxidation states.

  • Reduction: Production of reduced forms of the compound.

  • Substitution: Generation of various substituted pyridine derivatives.

Scientific Research Applications

2-Hydrazinyl-3-iodopyridine is widely used in scientific research due to its unique chemical properties. It serves as a building block in the synthesis of more complex molecules and is employed in the development of pharmaceuticals, agrochemicals, and other industrial chemicals. Its applications extend to the fields of chemistry, biology, medicine, and industry, where it is used in the synthesis of various compounds and materials.

Mechanism of Action

The mechanism by which 2-Hydrazinyl-3-iodopyridine exerts its effects involves its interaction with molecular targets and pathways. The hydrazino group can act as a nucleophile, participating in various chemical reactions, while the iodine atom can facilitate electrophilic substitution reactions. The compound's reactivity and versatility make it a valuable tool in synthetic chemistry.

Comparison with Similar Compounds

2-Hydrazinyl-3-iodopyridine is compared with other similar compounds, such as 5-chloro-2-hydrazinyl-3-iodopyridine and other halogenated pyridines. These compounds share structural similarities but differ in their substituents, leading to variations in their chemical properties and reactivity. The uniqueness of this compound lies in its specific combination of functional groups, which allows for diverse chemical transformations and applications.

List of Similar Compounds

  • 5-Chloro-2-hydrazinyl-3-iodopyridine

  • 3-Iodopyridine

  • 2-Hydrazinyl-3-bromopyridine

  • 2-Hydrazinyl-3-fluoropyridine

This comprehensive overview provides a detailed understanding of this compound, its preparation methods, chemical reactions, scientific research applications, mechanism of action, and comparison with similar compounds

Properties

IUPAC Name

(3-iodopyridin-2-yl)hydrazine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C5H6IN3/c6-4-2-1-3-8-5(4)9-7/h1-3H,7H2,(H,8,9)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WRRJCOZVATYAGG-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=C(N=C1)NN)I
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C5H6IN3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID801306168
Record name Pyridine, 2-hydrazinyl-3-iodo-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID801306168
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

235.03 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

54231-42-4
Record name Pyridine, 2-hydrazinyl-3-iodo-
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=54231-42-4
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Pyridine, 2-hydrazinyl-3-iodo-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID801306168
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthesis routes and methods I

Procedure details

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Synthesis routes and methods II

Procedure details

Hydrazine hydrate (12.50 mL, 256 mmol) was added dropwise to a solution of 2-fluoro-3-iodopyridine (preparation 26a, 5.72 g, 25.7 mmol) in ethanol (43 mL) and the resulting mixture was stirred at room temperature for 24 hours and then at 35° C. for a further 24 hours. The solvent was then evaporated in vacuo and water was added. The white solid that formed was filtered, washed with water and dried to yield the title compound (2.78 g, 46%) as a white solid which was used without further purification.
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46%

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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